molecular formula C18H14N2O2S B2797083 3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole CAS No. 1795298-16-6

3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2797083
CAS No.: 1795298-16-6
M. Wt: 322.38
InChI Key: JHFWQBATDXMNMF-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with furan-2-yl, phenyl, and thiophene-3-carbonyl groups. Pyrazolines are five-membered heterocycles with two adjacent nitrogen atoms, widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antipyretic properties .

Properties

IUPAC Name

[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-18(14-8-10-23-12-14)20-16(13-5-2-1-3-6-13)11-15(19-20)17-7-4-9-22-17/h1-10,12,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFWQBATDXMNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CSC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and greener solvents can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : The pyrazole scaffold is known for its ability to inhibit cancer cell proliferation by interacting with specific enzymes involved in tumor growth.
  • Anti-inflammatory Effects : It may inhibit enzymes related to inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.
  • Antimicrobial Activity : The incorporation of furan and thiophene moieties enhances the compound's antimicrobial properties.

Case Studies

  • Antidepressant Activity : A study involving thiophene-based pyrazolines demonstrated significant antidepressant effects in animal models, showing reduced immobility times comparable to standard treatments like Imipramine .
  • Molecular Docking Studies : Research employing molecular docking techniques has elucidated the interactions of this compound with biological targets, indicating its potential as a lead compound in drug development.

Applications in Medicinal Chemistry

Given its diverse biological activities, 3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole holds promise in several areas:

  • Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for developing new anti-inflammatory and anticancer drugs.
  • Neuropharmacology : Its potential antidepressant effects warrant further investigation into its mechanisms of action and therapeutic efficacy.

Applications in Materials Science

The unique electronic properties of this compound also suggest applications beyond medicinal chemistry:

  • Nonlinear Optical Materials : Pyrazole derivatives have been studied for their nonlinear optical properties, making them suitable for applications in photonic devices .

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Melting Points and Stability:

Compound Melting Point (°C) Yield (%) Reference
4a 126–128 80
3g 128–130 69
3h 170–172 66
3a 122–124 60

The thiophene-3-carbonyl group’s electron-withdrawing nature may increase melting points compared to methoxy-substituted analogs (e.g., 4a: 126–128°C). However, direct data for the target compound are unavailable.

Molecular Docking and SAR Insights

  • Fluorophenyl and chlorophenyl substituents in isostructural derivatives (4 and 5) showed enhanced antimicrobial activity due to halogen bonding with target proteins .
  • Docking studies of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)pyrazole revealed strong interactions with COX-2, suggesting the target compound’s thiophene group may similarly engage with anti-inflammatory targets .
  • The thiophene-3-carbonyl group’s planar geometry could improve π-π stacking in binding pockets compared to bulkier substituents (e.g., benzodioxole in 3g) .

Biological Activity

3-(Furan-2-yl)-5-phenyl-1-(thiophene-3-carbonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The incorporation of furan and thiophene moieties enhances its chemical properties and potential biological activities. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N2O2SC_{18}H_{14}N_{2}O_{2}S, with a CAS number of 1795298-16-6. Its structural configuration includes a pyrazole ring with substituents that include furan and thiophene carbonyl groups, contributing to its unique electronic properties and potential interactions with biological targets.

Physical Properties

PropertyValue
Molecular Weight306.38 g/mol
SolubilitySoluble in ethanol
Thermal StabilityGood

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions. Common methods include:

  • Cyclization of Hydrazones : Involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Solvents Used : Ethanol or dioxane are commonly employed, often requiring heating under reflux for several hours to ensure complete reaction.
  • Purification Techniques : Column chromatography or recrystallization is utilized to obtain high-purity samples.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Research indicates that it may inhibit enzymes related to these pathways, leading to therapeutic effects against inflammation and cancer.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that derivatives of pyrazoles exhibited significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .
  • Antimicrobial Properties : Research has shown that pyrazole derivatives exhibit antimicrobial activity against various pathogens. For instance, certain compounds displayed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : The compound's structure allows for interactions with cancer cell pathways, suggesting potential use in oncology research . Studies have indicated promising results in inhibiting cancer cell proliferation through specific molecular interactions.

Comparative Biological Activity Table

CompoundActivity TypeMIC (μg/mL)Reference
3-(furan-2-yl)-5-phenyl-pyrazoleAnti-inflammatory10
Pyrazole Derivative AAntimicrobial0.22
Pyrazole Derivative BAnticancerN/A

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this pyrazole derivative?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A standard protocol involves refluxing (E)-3-(substituted phenyl)-1-(heteroaryl)prop-2-en-1-one with hydrazine hydrate (1:2 molar ratio) in glacial acetic acid for 6–8 hours, monitored by TLC. The crude product is purified via recrystallization from ethanol or acetone . For microwave-assisted synthesis, alumina-supported reactions under irradiation reduce reaction times while maintaining yields >75% .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Key techniques include:

  • 1H/13C NMR : To confirm the dihydropyrazole ring (δ 3.1–4.2 ppm for CH2 protons) and substituent integration .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and thiophene C-S (~680 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve puckering in the dihydropyrazole ring (Cremer-Pople parameters) and confirm thiophene-furan spatial orientation .

Advanced: How can DFT calculations predict electronic properties and validate experimental data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and vibrational frequencies. For example, the HOMO-LUMO gap of 4.2 eV in 5-(4-chlorophenyl)-analogs correlates with UV-Vis absorption at ~320 nm . Discrepancies between experimental and computed IR frequencies (<5%) are resolved by scaling factors (e.g., 0.961 for B3LYP) .

Advanced: How to address contradictions between crystallographic data and computational models?

Conflicts arise in bond angles (e.g., thiophene C-S-C deviations >2° from DFT) due to crystal packing forces. Refinement using SHELXL (riding hydrogen models) and Mercury CSD’s packing similarity tools can align experimental data with theory. For example, adjusting torsional parameters in SHELXTL reduces R-factor discrepancies to <0.05 .

Advanced: What structural modifications enhance bioactivity in pyrazole derivatives?

Structure-Activity Relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., Cl, NO2) at the phenyl ring increase antifungal activity (MIC ~12.5 µg/mL) .
  • Hydrophobic substituents (e.g., thiophene-3-carbonyl) improve blood-brain barrier penetration for CNS applications (e.g., antidepressant activity in TTg derivatives) .
  • Carbothioamide tails at N1 enhance antioxidant capacity (IC50 ~22 µM in DPPH assays) .

Basic: What biological activities are reported for structurally similar compounds?

  • Antifungal : 5-(2-bromo-5-fluorophenyl) analogs inhibit Candida albicans (zone of inhibition: 18 mm) .
  • Antioxidant : Tetrazole-pyrazole hybrids exhibit DPPH scavenging at 85% efficiency .
  • Sensing : Pyrazoline derivatives detect Cd²+ via fluorescence quenching (LOD: 0.1 µM) .

Advanced: How to analyze the puckering conformation of the dihydropyrazole ring?

Cremer-Pople puckering coordinates (q, θ) quantify non-planarity. For example, a q value of 0.35 Å and θ = 25° indicate a half-chair conformation. Mercury CSD visualizes puckering via displacement parameters, while SHELXL refines anisotropic displacement ellipsoids .

Advanced: What crystallographic software tools optimize structure refinement?

  • SHELXL : Refines disorder in heteroaryl substituents using PART instructions and restraints .
  • Mercury CSD : Generates interaction maps (e.g., π-π stacking between phenyl and thiophene) and void analysis (probe radius: 1.2 Å) to assess packing efficiency .

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